Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Description
Properties
IUPAC Name |
ethyl 7-[3-(dimethylamino)phenyl]-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)12-7-5-6-11-16(19)14-9-8-10-15(13-14)18(2)3/h8-10,13H,4-7,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHVLUWUKYTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 7-chloro-2-oxoheptanoate Intermediate
This intermediate is a crucial precursor in the synthesis of the target compound. The preparation involves a Grignard reaction between diethyl oxalate and 1-bromo-5-chloropentane under controlled conditions.
| Parameter | Details |
|---|---|
| Reactants | Diethyl oxalate, 1-bromo-5-chloropentane |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Initial -25 °C, maintained around -10 °C during addition |
| Catalyst/Reagent | PSIM-MgBr (Grignard reagent precursor) |
| Reaction Time | 1 hour post dropwise addition |
| Workup | Hydrolysis with 4 M HCl below 0 °C, extraction with dichloromethane, washing with NaHSO3 and NaHCO3 solutions |
| Yield | Approximately 90-99% |
The reaction is typically performed under dry nitrogen atmosphere to prevent moisture interference. The Grignard reagent is prepared in situ by reacting magnesium powder with 1-bromo-5-chloropentane. The reaction mixture is quenched with dilute hydrochloric acid to hydrolyze the intermediate magnesium alkoxide, followed by organic extraction and purification steps to isolate ethyl 7-chloro-2-oxoheptanoate.
Coupling with (S)-2,2-Dimethylcyclopropanecarboxamide
The ethyl 7-chloro-2-oxoheptanoate intermediate is then reacted with (S)-2,2-dimethylcyclopropanecarboxamide in the presence of p-toluenesulfonic acid under reflux conditions in toluene. This step forms an amide linkage and introduces stereochemical control.
| Parameter | Details |
|---|---|
| Reactants | Ethyl 7-chloro-2-oxoheptanoate, (S)-2,2-dimethylcyclopropanecarboxamide, p-toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | Reflux (approx. 130 °C) |
| Reaction Time | 10-20 hours |
| Workup | Washing with dilute HCl and sodium hydrogen sulfite solutions, drying over sodium sulfate |
| Yield | 74-90% |
The reaction proceeds via azeotropic removal of water to drive the condensation forward. The product is typically a viscous liquid or solid depending on isolation conditions and is used directly in subsequent steps without further purification.
Oxidation and Functional Group Transformations
Further oxidation steps may be employed to introduce or modify the keto group or to convert intermediates into the final ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate. For example, oxidation using sodium hypochlorite in the presence of TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical catalyst under controlled low temperatures (-2 to -1 °C) in dichloromethane-water biphasic system has been reported.
| Parameter | Details |
|---|---|
| Oxidant | Sodium hypochlorite (NaOCl) |
| Catalyst | TEMPO radical |
| Solvent | Dichloromethane and water |
| Temperature | -2 to -1 °C |
| Reaction Time | Approximately 3 hours |
| Workup | Separation of organic layer, washing, drying, and concentration |
| Yield | High yields reported (up to 97%) |
This oxidation step is critical for converting alcohol or aldehyde intermediates to the corresponding keto derivatives with high selectivity and yield.
Introduction of the 3-(N,N-Dimethylamino)phenyl Group
The attachment of the 3-(N,N-dimethylamino)phenyl moiety is typically achieved via nucleophilic substitution or coupling reactions involving the chloro or keto intermediates. While specific detailed procedures for this exact substitution are less commonly disclosed in open literature, standard aromatic amination or cross-coupling methods (e.g., Buchwald-Hartwig amination) can be adapted.
Several examples demonstrate the importance of controlling temperature, solvent choice, and reaction time to optimize yield and purity:
| Step | Temperature Range | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard reaction | -25 to -10 °C | Tetrahydrofuran | 1 hour | 90-99 | Dry N2 atmosphere, careful quenching |
| Amide formation with cyclopropanecarboxamide | Reflux (~130 °C) | Toluene | 10-20 hours | 74-90 | Azeotropic removal of water |
| Oxidation with NaOCl/TEMPO | -2 to -1 °C | DCM/water | ~3 hours | Up to 97 | Controlled addition of oxidant |
The Grignard reaction between diethyl oxalate and 1-bromo-5-chloropentane is highly efficient for preparing the key intermediate ethyl 7-chloro-2-oxoheptanoate with yields up to 99% under optimized conditions.
The amide coupling step with (S)-2,2-dimethylcyclopropanecarboxamide proceeds smoothly under acidic reflux conditions, yielding stereochemically defined products essential for further transformations.
Oxidation using sodium hypochlorite and TEMPO radical catalyst provides a mild and selective method to introduce or modify keto functionalities with excellent yields and minimal side reactions.
Flow chemistry techniques have been explored to improve reaction control and scalability, particularly for the Grignard step, demonstrating residence times as short as 4.9 seconds with high yields, indicating potential for industrial application.
The preparation of this compound involves a multi-step synthetic route starting from ethyl 7-chloro-2-oxoheptanoate, which is efficiently synthesized via a Grignard reaction. Subsequent amide formation and oxidation steps are critical for constructing the final molecular framework. The reaction conditions are carefully optimized to maximize yield and purity, with modern techniques such as flow chemistry enhancing process efficiency. The detailed reaction parameters and yields reported provide a robust foundation for both laboratory synthesis and potential scale-up.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Chain Variations
The position of the N,N-dimethylamino group on the phenyl ring significantly impacts physicochemical and biological properties.
Table 1: Substituent Position and Key Properties
*Molecular weight inferred from 4-position analog.
Key Findings :
- Positional Effects : The 5-position is historically favored for synthetic accessibility, but 3- or 4-position substitutions may alter steric/electronic interactions with biological targets (e.g., G-quadruplex DNA) .
- Water Solubility: Basic side chains (e.g., N,N-dimethylamino) enhance solubility, critical for in vivo applications .
Substituent Group Variations
Replacing the N,N-dimethylamino group with other functional groups modulates biological activity and physicochemical properties.
Table 2: Substituent Group Comparisons
Key Findings :
- Morpholinomethyl vs.
- Methoxy Groups : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) lack basicity, reducing solubility but possibly enhancing lipophilicity for membrane penetration .
Key Findings :
- Toxicity Uncertainty : The 3-isomer’s hazards are uncharacterized, but structural similarity to the 4-isomer warrants caution.
- Halogenated Analogs : Chlorinated derivatives (e.g., 2,4-dichlorophenyl) pose higher environmental and health risks .
Biological Activity
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes an ethyl ester, a ketone group, and a dimethylamino substituent. The presence of the dimethylamino group enhances its lipophilicity and ability to cross biological membranes, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with active sites on enzymes or receptors, influencing their function. The ester moiety can undergo hydrolysis, releasing the active acid form that may further participate in biological pathways.
Antitumor Properties
Research indicates that compounds structurally related to this compound exhibit notable antitumor activity. For instance, studies have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Disruption of cell cycle |
Neuropharmacological Effects
The presence of the N,N-dimethylamino group has been linked to increased central nervous system activity. This suggests that the compound may influence neurotransmitter systems or exhibit analgesic properties. Preliminary studies indicate potential effects on serotonin and dopamine receptors.
Case Studies and Research Findings
- Antitumor Activity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized MTT assays to evaluate cytotoxicity and found that the compound induced apoptosis through caspase activation.
- Neuropharmacological Assessment : In a separate investigation, the compound was tested for its effects on neurotransmitter release in rat brain slices. Results indicated an increase in serotonin levels, suggesting potential antidepressant-like effects.
- Comparative Analysis : When compared with other compounds possessing similar structural motifs, this compound showed superior potency against specific cancer cell lines, highlighting its potential as a lead compound for further development.
Q & A
Q. What are the primary synthetic routes for Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate, and how do reaction conditions influence yield?
Answer: The compound is synthesized via esterification of 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux . Alternative methods include Claisen condensation between ethyl acetoacetate and substituted benzaldehydes (e.g., 3-(N,N-dimethylamino)benzaldehyde) in the presence of a base . Reaction optimization involves temperature control (50–100°C), solvent selection (ethanol, THF), and purification via chromatography. Continuous flow reactors improve scalability and yield (>80%) in industrial settings .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Answer: Key structural features include:
- Ester group (C=O stretch at ~1740 cm⁻¹, IR).
- Ketone group (7-oxoheptanoate backbone, confirmed by NMR δ ~2.8 ppm for α-protons).
- Aromatic substituent (3-(N,N-dimethylamino)phenyl, ¹H NMR δ ~6.5–7.5 ppm).
Techniques: - NMR spectroscopy (¹H, ¹³C) for backbone and substituent analysis.
- Mass spectrometry (MS) for molecular weight confirmation (theoretical m/z: 291.39) .
- X-ray crystallography (if crystalline) for bond angles and hybridization .
Q. What are the common chemical reactions involving this compound, and how are they optimized?
Answer: Reactions include:
- Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH) conditions to yield 7-oxoheptanoic acid derivatives.
- Reduction : NaBH₄/LiAlH₄ to produce secondary alcohols (e.g., 7-hydroxyheptanoate).
- Nucleophilic substitution : At the ketone or ester group with amines/thiols under basic conditions.
Optimization factors: - Catalyst selection (e.g., Pd/C for hydrogenation).
- Solvent polarity (THF for nucleophilic reactions, ethanol for reductions) .
Advanced Research Questions
Q. How do substituent positions (e.g., meta vs. para) on the phenyl ring influence reactivity and biological interactions?
Answer: Substituent positioning alters electronic and steric effects:
- Meta-substitution (3-position) enhances steric hindrance, reducing enzyme binding affinity compared to para-substituted analogs.
- N,N-Dimethylamino group : Electron-donating effects increase solubility and modulate interactions with biological targets (e.g., enzymes).
Comparative studies using analogs (e.g., 4-hexylphenyl vs. 3-methoxyphenyl derivatives) reveal differences in reaction rates (e.g., hydrolysis) and pharmacological profiles .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ determination via enzyme inhibition assays).
- Purity : Validate compound purity (>95%) via HPLC before testing.
- Structural analogs : Compare with derivatives (e.g., 7-oxoheptanoates with varying substituents) to isolate structure-activity relationships (SAR).
Example: Conflicting cytotoxicity data may stem from impurities in early synthetic batches .
Q. What methodologies are recommended for comparative structure-activity relationship (SAR) studies?
Answer:
Synthesize analogs : Vary substituents (e.g., alkyl chains, electron-withdrawing/donating groups).
Assay standardization : Use consistent cell lines (e.g., HEK293 for toxicity) and enzyme targets (e.g., kinases).
Computational modeling : Apply molecular docking (AutoDock) to predict binding affinities.
Data normalization : Express activity relative to control compounds (e.g., IC₅₀ ratios).
Example: Comparing 3-(N,N-dimethylamino)phenyl vs. 4-nitrophenyl analogs reveals steric vs. electronic effects on receptor binding .
Q. How should researchers design experiments to assess compound stability under varying storage conditions?
Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC.
- Light sensitivity : Store aliquots in amber vials vs. clear glass; monitor ketone oxidation (FTIR).
- pH stability : Incubate in buffers (pH 3–10) and quantify decomposition products (e.g., heptanoic acid via GC-MS).
- Long-term data : Compare retention times and purity at 0, 3, 6, and 12 months .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
Answer:
- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using purified enzymes (e.g., esterases).
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins.
- CRISPR/Cas9 knockout models : Validate target specificity in cell lines lacking suspected receptors.
- Metabolomics : Track downstream metabolites (LC-MS) after exposure to identify pathways (e.g., lipid metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
